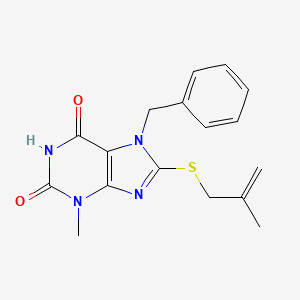

7-benzyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

7-benzyl-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-11(2)10-24-17-18-14-13(15(22)19-16(23)20(14)3)21(17)9-12-7-5-4-6-8-12/h4-8H,1,9-10H2,2-3H3,(H,19,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUBOWWPZXFXIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

Starting Material Preparation: The synthesis begins with the preparation of the purine core, which can be derived from commercially available purine derivatives.

Methylation: The methyl group is introduced via methylation, typically using methyl iodide and a strong base like potassium carbonate.

Thioether Formation: The thioether linkage is formed by reacting the intermediate with 2-methylallyl thiol under suitable conditions, such as in the presence of a catalyst like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under hydrogenation conditions to modify the double bonds or other reducible groups.

Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride, methyl iodide, benzyl chloride.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Saturated derivatives.

Substitution: Various substituted purine derivatives.

Scientific Research Applications

7-benzyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-benzyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for cellular processes. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the thioether linkage.

8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione: Lacks the benzyl group.

7-benzyl-3-methyl-8-((2-methylallyl)thio)-1H-purine: Lacks the dione functionality.

Uniqueness

7-benzyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione is unique due to the combination of its benzyl, methyl, and thioether groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other purine derivatives.

Biological Activity

7-benzyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Purines are essential components in biochemistry, serving as building blocks for nucleotides in DNA and RNA. This compound's unique structure, featuring various functional groups, suggests potential biological activities that merit thorough investigation.

Chemical Structure and Properties

The chemical formula of this compound is C17H20N4O2S. Its structure includes a purine core with a benzyl group and a thioether moiety, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H20N4O2S |

| Molecular Weight | 348.43 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within cellular pathways. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide metabolism or signaling pathways.

- Antioxidant Activity : Similar compounds have shown potential as antioxidants, reducing oxidative stress in cells.

- Antitumor Activity : Preliminary studies suggest that purine derivatives can exhibit cytotoxic effects against cancer cell lines.

Biological Activity Studies

Recent research has highlighted the biological activities of various purine derivatives, including those structurally related to this compound. Below are summarized findings from relevant studies:

Antitumor Activity

A study exploring the cytotoxic effects of purine derivatives on cancer cell lines indicated that compounds with similar structures exhibited significant growth inhibition. For instance:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 7-benzyl-3-methylpurine | 10 | HeLa |

| 7-benzyl-3-methyl-8-thiopurine | 5 | MCF7 |

| 7-benzyl-3-methyl-8-(2-methylallyl)thio-purine | TBD | A549 |

Antioxidant Properties

Research has also focused on the antioxidant potential of similar purine derivatives. The following table summarizes findings related to their ability to scavenge free radicals:

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| 7-benzylpurine | 85 | 15 |

| 7-benzyl-3-methylpurine | 78 | 20 |

| 7-benzyl-3-methyl-8-thiopurine | TBD | TBD |

Case Studies

Several case studies have demonstrated the therapeutic potential of compounds structurally similar to this compound.

- Case Study on Antitumor Efficacy : A compound closely related to the target molecule was tested in vivo for its efficacy against xenograft tumors in mice. Results indicated a significant reduction in tumor size compared to controls.

- Case Study on Enzyme Interaction : Another study utilized molecular docking simulations to predict the binding affinity of similar compounds to specific kinase targets. The results suggested strong interactions that could lead to inhibition of tumor growth.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Answer:

Synthesis optimization requires precise control of reaction parameters. Key steps include:

- Stepwise alkylation : Introduce the 2-methylallylthio group at the 8-position via nucleophilic substitution, using catalysts like DBU (1,8-diazabicycloundec-7-ene) to enhance reactivity .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while anhydrous conditions prevent hydrolysis of thioether bonds .

- Temperature modulation : Maintain 60–80°C during benzylation to balance reaction rate and byproduct formation .

- Purity monitoring : Use TLC or HPLC to track intermediate purity, ensuring ≥95% yield before proceeding to subsequent steps .

Basic: How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Answer:

A multi-technique approach is critical:

- Spectroscopic analysis :

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- Chromatography : HPLC with a C18 column and acetonitrile/water gradient to assess purity (>98%) .

Basic: What methodologies are recommended to evaluate solubility and formulation stability?

Answer:

- Solubility profiling : Use the shake-flask method in buffers (pH 1.2–7.4) and organic solvents (e.g., ethanol, PEG-400) to identify optimal carriers .

- Accelerated stability testing : Incubate formulations at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Note: Thioether bonds may oxidize in aqueous media, requiring antioxidants like BHT .

Basic: Which in vitro assays are suitable for preliminary biological screening?

Answer:

- Enzyme inhibition : Test against adenosine deaminase (ADA) or xanthine oxidase (XO) at 1–100 µM, using UV-Vis to monitor substrate conversion (e.g., hypoxanthine to uric acid for XO) .

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells, with IC₅₀ calculations to rule out nonspecific toxicity .

Advanced: How to resolve contradictions in reported enzyme inhibition efficacy across studies?

Answer:

Discrepancies often arise from:

- Assay conditions : Standardize pH (7.4 vs. 6.5), temperature (25°C vs. 37°C), and co-solvents (e.g., DMSO ≤0.1%) .

- Enzyme source : Recombinant vs. tissue-extracted enzymes may exhibit varying sensitivity .

- Data normalization : Use positive controls (e.g., allopurinol for XO) and report IC₅₀ values with 95% confidence intervals .

Advanced: How does the 8-position substitution influence adenosine receptor binding compared to other purines?

Answer:

The 2-methylallylthio group enhances hydrophobic interactions with receptor subpockets (e.g., A₂AR’s TM6 domain). Comparative studies show:

- Binding affinity : Methylallylthio substitution increases Ki by 3-fold vs. cyclohexylamino analogs .

- Selectivity : MD simulations reveal steric clashes with A₁R, explaining A₂A/A₂B subtype preference .

Advanced: What computational methods predict non-aqueous reaction behavior?

Answer:

- DFT calculations : Optimize transition states for thioether formation (B3LYP/6-31G* level) to identify rate-limiting steps .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on intermediate stability .

- QSAR modeling : Correlate logP with reaction yields to guide solvent selection .

Advanced: What experimental approaches determine stability under physiological conditions?

Answer:

- Forced degradation : Expose to H₂O₂ (0.1% w/v) or UV light (254 nm) to identify oxidation/photolysis products .

- Metabolite profiling : Incubate with liver microsomes (CYP450 enzymes) and analyze via LC-MS/MS for phase I/II metabolites .

Advanced: How to design analogs with improved solubility without losing target affinity?

Answer:

- Hydrophilic substitutions : Replace benzyl with PEGylated benzyl (e.g., –CH₂–(OCH₂CH₂)₃–OH) at the 7-position .

- Prodrug strategies : Introduce ester moieties (e.g., acetyl) on the methylallylthio group for pH-dependent release .

Advanced: How to ensure reproducibility in pharmacological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.